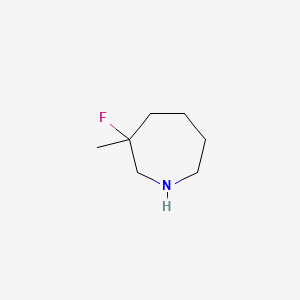

3-Fluoro-3-methylazepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Seven-membered nitrogen-containing heterocycles, particularly the saturated azepane ring system, constitute a crucial structural motif in modern organic and medicinal chemistry. researchgate.net Their significance stems from their prevalence in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals. researchgate.net The azepane framework is considered a key pharmacophore, and an analysis of FDA-approved drugs reveals that nitrogen heterocycles are present in 59% of unique small-molecule therapeutics, with seven-membered rings being a frequently utilized scaffold.

The structural flexibility of the non-planar azepane ring allows it to present substituents in a diverse three-dimensional space, enabling complex and specific interactions with biological targets such as enzymes and receptors. nih.gov This conformational diversity makes azepanes attractive scaffolds for designing novel drugs with potentially improved pharmacological profiles. nih.gov They are found in compounds targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases. researchgate.netnsf.gov Consequently, the development of synthetic methodologies to access polysubstituted and stereochemically complex azepanes remains an area of intensive study for synthetic chemists. researchgate.netnsf.gov

The Strategic Role of Fluorine Atom Incorporation in Molecular Design

The introduction of fluorine into organic molecules is a powerful and widely adopted strategy in medicinal chemistry. scienceopen.com The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen) and extreme electronegativity (3.98 on the Pauling scale)—allow it to exert profound effects on a molecule's properties without significantly increasing its steric bulk. nih.gov

Strategically placing fluorine in a molecule can enhance its pharmacokinetic and physicochemical profile in several ways. rsc.orgchim.it Key advantages include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Substituting a metabolically labile hydrogen atom with fluorine can block this pathway, thereby increasing the drug's half-life. scienceopen.comnih.gov

Modulation of Basicity (pKa): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen in the azepane ring. nih.govbeilstein-journals.org This change can influence a molecule's solubility, membrane permeability, and binding interactions.

Binding Affinity: Fluorine can enhance a ligand's binding affinity for its target protein through various non-covalent interactions, including favorable electrostatic interactions and the formation of hydrogen bonds. nih.govrsc.orgnih.gov

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, which can be exploited to lock it into a bioactive shape for more selective target engagement. chim.itbeilstein-journals.orgmq.edu.au

These benefits have led to a surge in the development of fluorinated pharmaceuticals, with fluorinated compounds now representing a significant portion of all marketed drugs. scienceopen.comtcichemicals.com

Table 1: Physicochemical Effects of Fluorine Incorporation in Molecular Design

| Property | Effect of Fluorination | Rationale | Citation(s) |

|---|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond blocks metabolic oxidation at that site. | scienceopen.comnih.gov |

| Basicity (pKa) | Decreased | Fluorine's strong inductive electron-withdrawing effect reduces the electron density on nearby basic atoms. | nih.govbeilstein-journals.org |

| Binding Affinity | Often Increased | Can form favorable electrostatic interactions, hydrogen bonds, and alter conformation for better receptor fit. | nih.govrsc.orgnih.gov |

| Lipophilicity | Modulated | Can increase or decrease local lipophilicity depending on the molecular context. | scienceopen.comnih.gov |

| Conformation | Influenced | Gauche effects and dipole interactions involving the C-F bond can bias molecular conformation. | chim.itmq.edu.au |

Positioning of 3-Fluoro-3-methylazepane within Diverse Chemical Research Paradigms

While dedicated research literature on this compound is not extensive, its structure positions it as a highly valuable, albeit underexplored, building block in several key research areas. It combines the pharmacologically relevant azepane scaffold with a unique substitution pattern at the C3 position: a geminal fluoro-methyl group.

The primary research paradigm for this compound is conformational control . The seven-membered azepane ring is inherently flexible and can exist in multiple low-energy conformations (e.g., chair, boat, twist-chair). rsc.org Introducing substituents is a known method to reduce this conformational disorder, and fluorine is a particularly effective tool for this purpose. rsc.orgbeilstein-journals.org Research on other fluorinated azepanes has shown that a single fluorine atom can significantly bias the ring toward one major conformation. rsc.org The presence of both a fluorine atom and a methyl group at the C3 position would create a chiral center and introduce competing steric and electronic effects, making this compound an ideal candidate for fundamental studies in physical organic chemistry and for use as a conformationally constrained scaffold in drug discovery.

Furthermore, this compound is a valuable building block for creating more complex molecules. The fluorine atom can modulate the basicity of the ring nitrogen, while the methyl group provides a point of steric diversity. Such fluorinated heterocyclic fragments are sought after in the synthesis of novel therapeutic agents. For instance, related structures like 3-fluoro-azepan-4-amine derivatives have been synthesized as intermediates for Pim kinase inhibitors, highlighting the utility of such scaffolds in medicinal chemistry. researchgate.net

Table 2: Properties of this compound Note: Experimental data for this specific compound is not readily available in peer-reviewed literature. The following properties are computed or predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄FN | - |

| Molecular Weight | 131.19 g/mol | - |

| CAS Number | 1354921-82-4 | - |

| Topological Polar Surface Area | 12.0 Ų | Computed |

| Complexity | 86.3 | Computed |

Historical Trajectory and Evolution of Synthetic Methodologies for Azepane Derivatives and Fluorinated Analogues

The synthesis of azepane derivatives has evolved significantly over the decades. Classical methods often relied on the Beckmann rearrangement of cyclohexanone (B45756) oximes or the Schmidt reaction of cyclohexanones to form the corresponding caprolactam, which could then be reduced to the azepane. sigmaaldrich.com While effective, these methods often lacked the precision needed for creating complex, stereochemically defined substitution patterns.

Modern organic synthesis has introduced a host of more sophisticated strategies. These include:

Ring-Closing Metathesis (RCM): A powerful method for forming the seven-membered ring from an appropriate diene precursor.

Cyclization Reactions: Including atom-transfer radical cyclization (ATRC) and various Lewis acid-mediated cyclizations like the aza-Prins reaction. nsf.gov

Ring Expansion: Methods to expand smaller, more readily available rings, such as piperidines or pyrrolidines, into azepanes have become increasingly popular. researchgate.netnih.govsigmaaldrich.com These reactions can offer high stereocontrol.

The synthesis of fluorinated heterocycles has its own distinct history. Initial development after World War II often involved harsh and non-selective fluorinating agents. The modern era of organofluorine chemistry was ushered in by the development of milder and more selective reagents. Deoxyfluorination agents, such as diethylaminosulfur trifluoride (DAST), allow for the stereospecific conversion of alcohols to fluorides, a strategy that has been successfully applied to create 3-fluoroazepanes via ring expansion of 2-hydroxymethylpiperidines. tcichemicals.comsigmaaldrich.com

The most significant recent advances have come from electrophilic fluorinating agents with N-F bonds, such as Selectfluor®. These reagents allow for the direct fluorination of electron-rich species like enolates or enol ethers, providing a direct path to fluorinated scaffolds. The combination of these advanced ring-forming strategies with modern fluorination techniques provides a versatile toolbox for accessing complex molecules like this compound. A plausible synthesis for this specific target would involve the deoxyfluorination of a 3-hydroxy-3-methylazepane precursor.

Table 3: Comparative Overview of Synthetic Methodologies for Azepane Derivatives

| Synthetic Strategy | Description | Key Features | Relevant Compounds | Citation(s) |

|---|---|---|---|---|

| Beckmann Rearrangement | Acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, followed by reduction. | Classical, good for unsubstituted or simple azepanes. | Azepane | sigmaaldrich.com |

| Ring Expansion | Expansion of a smaller ring (e.g., pyrrolidine, piperidine) via rearrangement. | Can provide high stereocontrol; versatile. | 3-Fluoroazepanes, 3-(Trifluoromethyl)azepanes | nih.govsigmaaldrich.com |

| Aza-Prins Cyclization | Lewis acid-mediated cyclization of an amine with an aldehyde. | Forms C-C and C-N bonds in one step. | Substituted Azepanes | nsf.gov |

| Deoxyfluorination | Conversion of a hydroxyl group to a fluorine atom using reagents like DAST. | Stereospecific (often with inversion); good for late-stage fluorination. | 3-Fluoroazepanes | tcichemicals.comsigmaaldrich.com |

| Electrophilic Fluorination | Direct fluorination of an electron-rich precursor (e.g., enolate) using N-F reagents. | Modern, direct route to fluorinated compounds. | 4-Fluoro-hexahydro-1H-azepine |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-methylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c1-7(8)4-2-3-5-9-6-7/h9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYOSODGQJUIBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCNC1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 3 Methylazepane

Influence of the Fluorine Atom on Azepane Ring Stability and Reactivity Profiles

The conformational flexibility of the seven-membered azepane ring is a key determinant of its properties. lifechemicals.com The introduction of a fluorine atom can impose conformational constraints through various non-covalent interactions. chim.itresearchgate.net For instance, gauche effects between the C-F bond and adjacent C-C or C-N bonds can favor specific torsional angles, leading to a more rigid ring system. acs.orgresearchgate.net This rigidification can be synergistic with other substituents on the ring. researchgate.net Furthermore, electrostatic interactions, such as those between the partially negative fluorine and a partially positive atom elsewhere in the ring, can also influence the preferred conformation. researchgate.net

Table 1: Influence of Fluorine on Azepane Properties

| Property | Effect of Fluorine Substitution | Relevant Interactions |

|---|---|---|

| Ring Conformation | Increased rigidity, preference for specific conformations | Gauche effects, electrostatic interactions chim.itresearchgate.net |

| Nitrogen Basicity | Decreased basicity | Inductive electron withdrawal nih.gov |

| Polarity | Increased local and molecular polarity | High electronegativity of fluorine chim.it |

| Metabolic Stability | Generally increased | High strength of the C-F bond chemrxiv.org |

| Reactivity of Adjacent C-H | Potential for slight increase in acidity | Inductive effect |

Nucleophilic and Electrophilic Reactivity at Key Positions

The reactivity of 3-Fluoro-3-methylazepane is dictated by the interplay of the nucleophilic nitrogen atom, the electrophilic carbon atoms, and the influence of the fluorine and methyl substituents.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom makes it the primary nucleophilic center in the molecule. However, the electron-withdrawing effect of the fluorine atom at the C3 position reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to a non-fluorinated analogue. masterorganicchemistry.com Despite this reduction, the nitrogen can still participate in reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium (B1175870) salts or amides, respectively.

Electrophilic Reactivity: The carbon atoms of the azepane ring can act as electrophilic centers, particularly when adjacent to the electronegative nitrogen and fluorine atoms. The carbon atom bonded to the fluorine (C3) is significantly electron-deficient and could be susceptible to nucleophilic attack if a suitable leaving group were present, though the fluoride (B91410) ion is a poor leaving group. The carbon atoms alpha to the nitrogen (C2 and C7) can become electrophilic upon formation of an iminium ion, a common intermediate in the functionalization of cyclic amines.

The presence of the fluorine atom can have a profound effect on the regioselectivity of nucleophilic attack on the ring. In strained heterocyclic systems like aziridines, fluorine substitution has been shown to dramatically increase reactivity and direct nucleophilic attack to specific positions. nih.gov While the azepane ring is not as strained, similar electronic effects can be expected to influence its reactivity.

Derivatization and Functionalization Strategies

The functionalization of the this compound scaffold is crucial for exploring its potential applications. Strategies can target the nitrogen atom, the carbon atoms alpha to the nitrogen, or other positions on the azepane core.

The C-H bonds at the α-methylene positions (C2 and C7) are susceptible to functionalization through pathways involving the formation of an iminium ion intermediate. Oxidative methods can be employed to generate this intermediate, which can then be trapped by a variety of nucleophiles. While many oxidative C-H functionalizations of tertiary amines are selective for α-methyl groups, specific catalytic systems have been developed for the regiospecific functionalization of α-methylene positions.

Another approach involves a hydride shift from the α-position to a pendant electrophile, which also generates a cyclic iminium ion. This allows for the formal addition of nucleophiles adjacent to the nitrogen atom. The regioselectivity of iminium ion formation in substituted cyclic amines can be influenced by the substitution pattern on the ring.

Direct substitution on the saturated azepane core is generally challenging. However, the introduction of unsaturation into the ring can open up possibilities for addition reactions. Ring-closing metathesis is a powerful tool for the synthesis of unsaturated azepane precursors, which can then undergo various functionalization reactions. nih.gov

The synthesis of substituted azepanes can also be achieved through ring expansion reactions of smaller heterocyclic systems, such as piperidines or pyrrolidines. rwth-aachen.deresearchgate.netnih.govrsc.org These methods often allow for the controlled introduction of substituents at various positions on the azepane ring. For instance, dearomative ring-expansion of nitroarenes has emerged as a versatile strategy for preparing polysubstituted azepanes. rwth-aachen.de

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Position | Reagents/Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | Nitrogen | Alkyl halide | Quaternary ammonium salt |

| N-Acylation | Nitrogen | Acyl chloride, base | N-acyl-3-fluoro-3-methylazepane |

| α-Methylene Functionalization | C2 / C7 | Oxidizing agent, nucleophile | α-Substituted azepane |

| Ring Expansion Synthesis | Core | From substituted piperidine (B6355638) | Functionalized this compound |

Ring-Opening and Rearrangement Pathways

The azepane ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. The presence of the fluorine atom could potentially influence these pathways.

Ring-Opening: Deconstructive fluorination of cyclic amines using reagents like Selectfluor has been reported to proceed via carbon-carbon bond cleavage, leading to ring-opened products. escholarship.org This type of reaction highlights a potential pathway for the degradation or transformation of the this compound ring under specific oxidative conditions.

Rearrangement: Rearrangements in heterocyclic systems can be triggered by various factors, including the formation of carbocationic intermediates. Fluoride-catalyzed migration of fluorinated substituents has been observed in some heterocyclic compounds. rsc.org While less common for saturated systems, the possibility of skeletal rearrangements, particularly in the presence of strong acids or under photolytic conditions, cannot be entirely ruled out. Ring expansion reactions of smaller rings, such as pyrrolidines, can be considered a form of rearrangement to access the azepane skeleton. nih.govresearchgate.net Fluorination of heterocyclic compounds can sometimes be accompanied by rearrangement, particularly when using high-energy fluorinating agents. rsc.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric properties of the substituents.

Reaction Kinetics: The rate of nucleophilic attack by the nitrogen atom is expected to be slower than that of a non-fluorinated analogue due to the inductive effect of the fluorine atom. masterorganicchemistry.com Conversely, reactions involving nucleophilic attack on the azepane ring might be accelerated if the fluorine atom stabilizes a transition state or a reactive intermediate. For electrophilic fluorination reactions, the kinetics are dependent on the nature of the fluorinating agent and the nucleophilicity of the substrate. acs.org The rate of reactions can also be influenced by the conformational rigidity imposed by the fluorine atom, as a pre-organized conformation might be more or less favorable for a particular reaction pathway.

Studies of Reaction Mechanisms and Transition States

Due to the specific substitution pattern of this compound, featuring a fluorine atom and a methyl group on the same carbon atom within a seven-membered ring, its reactivity is governed by a complex interplay of steric and electronic effects. While specific experimental or computational studies on the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, a detailed understanding can be extrapolated from computational studies on analogous fluorinated N-heterocycles and related cyclic amines. These studies provide a foundational framework for predicting the likely mechanistic pathways and transition states for this particular molecule.

The presence of the highly electronegative fluorine atom significantly influences the charge distribution within the azepane ring, impacting the reactivity of adjacent bonds and atoms. This electronic effect, combined with the steric hindrance introduced by the methyl group, dictates the accessibility of different reaction pathways. Theoretical investigations, primarily employing Density Functional Theory (DFT), have proven invaluable in elucidating the reactivity and stability of similar heterocyclic systems. acs.orgresearchgate.netnih.gov

One of the key areas of interest in the reactivity of fluorinated cyclic amines is their behavior in deconstructive fluorination reactions. These reactions involve the cleavage of a carbon-carbon bond within the ring, followed by the formation of a new carbon-fluorine bond. Such processes are often mediated by reagents like Selectfluor® in the presence of a silver salt. The proposed mechanism for such a transformation in a generalized cyclic amine involves initial oxidation to form an iminium ion, which is then trapped by water to yield a hemiaminal intermediate. This hemiaminal can then undergo a homolytic ring-opening, facilitated by the silver salt, to generate a primary radical, which subsequently abstracts a fluorine atom to yield the fluorinated product. nih.gov

For this compound, a similar deconstructive pathway could be envisioned, although the substitution at the C3 position would likely influence the regioselectivity of the ring-opening. The stability of the potential radical intermediates would be a crucial factor in determining the major reaction products.

Computational studies on simpler systems, such as fluorinated cycloheptanes, provide insight into the thermodynamic and kinetic parameters that govern these reactions. DFT calculations can be used to model the energies of reactants, intermediates, transition states, and products, thereby mapping out the potential energy surface of a given reaction.

Table 1: Calculated Thermodynamic Data for Azepane and Halogenated Cycloheptanes

| Compound | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Azepane | 1.34 | -6.65 | 1.12 | 7.77 |

| Fluorocycloheptane | 2.01 | -7.21 | 0.87 | 8.08 |

Data adapted from computational studies on related cyclic compounds and are intended to be illustrative. acs.org

The data in Table 1 suggests that the introduction of a fluorine atom increases the dipole moment and lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a slightly larger energy gap. This indicates that fluorination can enhance the kinetic stability of the ring system.

Transition state theory is fundamental to understanding the rates of chemical reactions. The transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. For reactions involving this compound, computational methods can be employed to locate and characterize the transition state structures for various potential pathways, such as nucleophilic substitution, elimination, or ring-opening reactions.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Pathway

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| Ring Opening | Substituted Azepane | TS1 | Ring-Opened Intermediate | 25.4 |

| Fluorination | Ring-Opened Intermediate | TS2 | Fluorinated Product | 15.2 |

This data is hypothetical and serves to illustrate the type of information that can be obtained from computational analysis of reaction mechanisms.

Mechanistic investigations also consider the stereochemical outcomes of reactions. The presence of a stereocenter at the C3 position of this compound implies that reactions at or near this center could proceed with specific stereoselectivity. The conformation of the seven-membered ring and the steric approach control exerted by the methyl and fluoro substituents would play a critical role in determining the stereochemistry of the products. The influence of fluorine on the conformational preferences of N-heterocycles has been a subject of significant research, with studies showing that fluorine substitution can lead to increased rigidity and a preference for specific ring puckering, which in turn can direct the stereochemical course of a reaction. chim.it

Conformational Analysis and Stereochemical Characterization

Conformational Dynamics of the Seven-Membered Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle, is characterized by a high degree of conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, the larger ring size of azepane allows for a greater number of low-energy conformations. The most stable conformation for the parent azepane is generally considered to be the twist-chair (TC) conformation. nih.gov This is a result of the ring's attempt to minimize torsional strain (eclipsing interactions) and transannular strain (non-bonded interactions across the ring).

High-level electronic structure calculations have shown that the twist-chair conformation is the most stable for a variety of substituted azepanes as well. nih.gov The chair (C) conformation is often associated with a transition state in the interconversion between different twist-chair forms. nih.gov The boat (B) and twist-boat (TB) conformations are also possible but are generally higher in energy. The presence of heteroatoms, such as nitrogen in the case of azepane, can lower the relative energy of boat conformations compared to their cycloalkane counterparts. nih.gov

The conformational landscape of the azepane ring is therefore a complex potential energy surface with multiple minima (corresponding to stable conformers) and saddle points (corresponding to transition states) that are readily accessible at room temperature. This dynamic nature is a key feature of the azepane scaffold.

Impact of Fluorine and Methyl Substituents on Conformational Preferences

The introduction of a fluorine atom and a methyl group at the C3 position of the azepane ring has a significant impact on its conformational preferences. The stereoselective incorporation of fluorine into N-heterocycles can lead to dramatic changes in their physical and chemical properties. researchgate.net These changes can be rationally exploited in medicinal chemistry. researchgate.net

The conformational effects of monofluorination in model azepane rings have been investigated, and it has been found that a single fluorine atom can bias the azepane ring to one major conformation for a particular diastereomer. rsc.org The rigidifying power of a fluorine substituent is strongly dependent on the other groups present in the molecule. researchgate.net

In the case of 3-fluoro-3-methylazepane, the following factors will influence the conformational equilibrium:

Steric Effects : The methyl group, being larger than the fluorine atom, will have a greater steric demand. In any given conformation, there will be a preference for the methyl group to occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring.

Stereoelectronic Effects : The fluorine atom, being highly electronegative, introduces significant stereoelectronic effects. The Gauche effect, which is the tendency for a molecule to adopt a conformation where a group with high electronegativity is gauche to another electronegative group, may play a role. More importantly, hyperconjugative interactions, such as the interaction between a C-H bonding orbital and an adjacent C-F anti-bonding orbital (σCH → σ*CF), can stabilize certain conformations. researchgate.net These interactions are highly dependent on the dihedral angle between the participating bonds and can therefore dictate the preferred ring pucker.

Computational modeling and NMR spectroscopy are key techniques used to investigate these conformational biases in fluorinated azepanes. rsc.org For instance, the analysis of 1H-1H coupling constants can provide information about the dihedral angles between adjacent protons, which in turn can be used to deduce the predominant ring conformation.

Diastereomeric and Enantiomeric Relationships in this compound Derivatives

The presence of a single chiral center at the C3 position in this compound means that the molecule exists as a pair of enantiomers: (R)-3-fluoro-3-methylazepane and (S)-3-fluoro-3-methylazepane. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties in an achiral environment, but will rotate plane-polarized light in opposite directions.

If additional stereocenters are introduced into the molecule, for example, by substitution at another position on the azepane ring, then diastereomers become possible. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org They have different physical properties, such as melting points, boiling points, and solubilities, and can be separated by standard chromatographic techniques. libretexts.org

For example, consider a hypothetical 3-fluoro-3-methyl-5-hydroxyazepane. This molecule would have two chiral centers (at C3 and C5), leading to a total of 22 = 4 possible stereoisomers. These would exist as two pairs of enantiomers, and the relationship between a molecule from one pair and a molecule from the other pair would be diastereomeric.

The relative stereochemistry of the substituents (i.e., whether they are on the same side of the ring, cis, or on opposite sides, trans) will have a profound effect on the conformational preferences of the azepane ring. The interplay between the steric and stereoelectronic effects of all substituents will determine the lowest energy conformation for each diastereomer. Asymmetric synthesis methodologies for substituted azepanes often yield products with high diastereoselectivity and enantioselectivity. nih.govnih.gov

Computational Methods for Conformational Energy Landscape Mapping

Given the conformational complexity of the azepane ring system, computational methods are indispensable for mapping its potential energy surface and identifying the low-energy conformers. acs.orgnih.gov A variety of computational techniques can be employed for this purpose:

Molecular Mechanics (MM) : Force-field based methods, such as MMFF or AMBER, provide a rapid means of exploring the conformational space. These methods are computationally inexpensive and can be used to generate a large number of initial conformations.

Quantum Mechanics (QM) : More accurate energy calculations can be performed using quantum mechanical methods. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a commonly used approach for optimizing the geometries and calculating the relative energies of different conformers. Higher-level methods, such as Møller-Plesset perturbation theory (MP2), can provide even greater accuracy. nih.gov

Conformational Search Algorithms : To systematically explore the vast conformational space of a flexible molecule like this compound, conformational search algorithms are employed. These include methods like systematic grid searches, Monte Carlo methods, and molecular dynamics simulations. nih.gov The Low Mode Search (LMOD) method is a particularly efficient procedure for the conformational searching of cyclic molecules. acs.org

Solvent Effects : The conformational preferences of a molecule can be significantly influenced by the solvent. Implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) can be used to account for these effects.

A typical computational workflow for the conformational analysis of this compound would involve an initial conformational search using a molecular mechanics force field, followed by geometry optimization and energy calculation of the low-energy conformers using DFT or other QM methods. The results of these calculations would provide a detailed picture of the conformational energy landscape, including the relative populations of the different conformers at a given temperature, which can be calculated using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Twist-Chair 1 | 0.00 | 65.2 |

| Twist-Chair 2 | 0.50 | 23.9 |

| Twist-Boat | 1.50 | 5.5 |

| Boat | 2.00 | 2.9 |

| Chair | 3.00 | 0.5 |

Resolution Strategies for Enantiomerically Pure this compound

The separation of the (R) and (S) enantiomers of this compound, a process known as resolution, is crucial for studying their individual biological activities and for their potential use as chiral building blocks in synthesis. Several strategies can be employed for the resolution of chiral amines:

Classical Resolution via Diastereomeric Salt Formation : This is a traditional and widely used method. It involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral carboxylic acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid), to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties and can be separated by fractional crystallization. Subsequent treatment of the separated salts with a base regenerates the enantiomerically pure amine.

Enzymatic Resolution : Biocatalytic methods offer a green and highly selective alternative for the resolution of chiral amines. nih.govsigmaaldrich.com Lipases and proteases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com Dynamic kinetic resolution (DKR) is an advanced version of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Chiral Chromatography : This method involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and their separation. While often highly effective, this method can be expensive for large-scale separations.

Asymmetric Synthesis : An alternative to resolution is to synthesize the desired enantiomer directly using a chiral starting material, a chiral auxiliary, or a chiral catalyst. A number of methods have been developed for the asymmetric synthesis of substituted azepanes with high enantioselectivity. nih.govnih.gov

The choice of resolution strategy will depend on factors such as the scale of the synthesis, the cost of the resolving agent or catalyst, and the desired level of enantiomeric purity.

Table 2: Comparison of Resolution Strategies for Chiral Amines

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts | Scalable, well-established | Trial-and-error process, may require multiple recrystallizations |

| Enzymatic Resolution | Enantioselective enzymatic reaction | High selectivity, mild conditions | Enzyme cost and stability, limited to 50% yield (for KR) |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | High purity, analytical and preparative scale | Expensive stationary phase, limited loading capacity |

| Asymmetric Synthesis | Direct synthesis of one enantiomer | High enantiomeric excess, no resolution step needed | Requires development of a specific synthetic route |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 3-Fluoro-3-methylazepane, these calculations would reveal how the electron density is distributed across the molecule and how this distribution influences its reactivity. By solving approximations of the Schrödinger equation, it is possible to determine various electronic properties and reactivity descriptors.

One of the primary outputs of these calculations is the molecular orbital (MO) theory analysis, which includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Furthermore, quantum chemical calculations can be used to derive a range of reactivity descriptors. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict how it will interact with other chemical species. For this compound, these descriptors would be particularly insightful in understanding the influence of the fluorine and methyl substituents on the azepane ring.

Table 1: Conceptual Reactivity Descriptors for this compound

| Descriptor | Conceptual Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential | 7.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | -1.2 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.15 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 4.35 eV | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness (S) | 0.23 eV⁻¹ | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | 1.15 eV | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations.

Density Functional Theory (DFT) Investigations of Molecular and Electronic Properties

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov DFT calculations for this compound would provide detailed insights into its molecular and electronic properties. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density.

A key application of DFT is the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a flexible seven-membered ring like azepane, identifying the global minimum energy conformation is crucial, as different conformations can exhibit distinct biological activities. nih.gov The presence of substituents like fluorine and a methyl group can significantly influence the preferred conformation. nih.gov

DFT calculations also yield a wealth of information about the electronic properties of this compound. This includes the distribution of electron density, which can be visualized to identify electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map is a particularly useful tool for this purpose, as it highlights areas that are likely to be involved in electrostatic interactions with other molecules, such as biological receptors.

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental characterization. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would aid in the interpretation of experimental data and confirm the structure of the synthesized compound.

Vibrational spectroscopy, such as IR and Raman, is sensitive to the vibrations of the chemical bonds within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared to experimental spectra. acs.org Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of the bonds. Analyzing these modes can provide insights into the molecule's structure and bonding.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts of the various nuclei (e.g., ¹H, ¹³C, ¹⁹F) in this compound. These predictions are based on the electronic environment of each nucleus and can be used to assign the signals in an experimental NMR spectrum. nih.gov

Table 2: Conceptual Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (methyl) | 2950 | Stretching vibration of the carbon-hydrogen bonds in the methyl group. |

| C-H stretch (ring) | 2850-2920 | Stretching vibrations of the carbon-hydrogen bonds in the azepane ring. |

| C-N stretch | 1100-1200 | Stretching vibration of the carbon-nitrogen bond in the azepane ring. |

| C-F stretch | 1000-1100 | Stretching vibration of the carbon-fluorine bond. |

| CH₂ scissoring | 1450-1470 | Bending vibration of the methylene (B1212753) groups in the ring. |

| Ring deformation | 400-600 | Complex vibrations involving the deformation of the entire azepane ring. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling

The seven-membered azepane ring is known for its conformational flexibility. nih.gov Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of this compound. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

By simulating the molecule over a period of time, typically nanoseconds to microseconds, it is possible to observe the different conformations that the molecule can adopt and the transitions between them. This is particularly important for a flexible molecule like this compound, as its biological activity may depend on its ability to adopt a specific conformation to bind to a biological target.

The results of an MD simulation can be analyzed to identify the most stable conformations and to calculate the relative populations of different conformational states. This information can be used to construct a free energy landscape, which provides a comprehensive picture of the molecule's conformational preferences. High-temperature MD simulations can be employed to accelerate the sampling of conformational space and overcome energy barriers between different conformations. nih.gov

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the pathways of chemical reactions, providing insights into their mechanisms and kinetics. researchgate.net For this compound, in silico modeling could be used to investigate its synthesis or its potential metabolic pathways.

By calculating the potential energy surface for a given reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.net

For example, the introduction of the fluorine atom into the azepane ring could be modeled to understand the mechanism of the fluorination reaction. rsc.org This could involve identifying the key intermediates and transition states involved in the process. Such studies can help in optimizing reaction conditions to improve the yield and selectivity of the synthesis. drugtargetreview.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. wikipedia.orgdrugdesign.org These models are built using a set of molecules with known activities or properties and can then be used to predict the activity or property of new, untested molecules. omicstutorials.com

For this compound, a QSAR study could be conceptualized to predict its potential biological activity. This would involve:

Data Set Selection: Assembling a dataset of structurally related azepane derivatives with experimentally measured biological activity for a specific target. imist.ma

Descriptor Calculation: Calculating a variety of molecular descriptors for each molecule in the dataset. These descriptors can be electronic, steric, hydrophobic, or topological in nature. cutm.ac.in

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors with the biological activity. researchgate.net

Model Validation: Rigorously validating the model to ensure its predictive power. semanticscholar.org

Once a validated QSAR model is established, it could be used to predict the biological activity of this compound and other designed analogs, thereby guiding the synthesis of new compounds with potentially improved therapeutic properties. cutm.ac.in Similarly, a QSPR model could be developed to predict key physicochemical properties like solubility, lipophilicity, and metabolic stability. drugdesign.org

Applications of 3 Fluoro 3 Methylazepane in Advanced Chemical Synthesis

Utility as a Key Synthetic Intermediate for Complex Molecules

There is no available scientific literature detailing the use of 3-Fluoro-3-methylazepane as a key synthetic intermediate for the synthesis of complex molecules. While functionalized azepane scaffolds are recognized as important structural motifs in a variety of bioactive natural products and pharmaceuticals, the specific role of this compound in this capacity is not documented. nih.gov

Role as a Chiral Building Block in Asymmetric Synthesis

No published studies were found that describe the use of chiral (R)- or (S)-3-Fluoro-3-methylazepane as a building block in asymmetric synthesis. The principles of asymmetric synthesis often rely on the use of enantiomerically pure starting materials or catalysts to introduce chirality into a molecule. chimia.chnih.gov However, the application of this specific fluorinated azepane for such purposes has not been reported.

Scaffold for the Construction of Diversified Compound Libraries

The use of this compound as a central scaffold for creating diversified compound libraries for high-throughput screening is not documented in the available literature. Although azepane and oxepane (B1206615) scaffolds have been prepared and elaborated for their potential in library synthesis, there are no specific examples involving this compound. nih.gov

Incorporation into Polycyclic and Fused-Ring Systems

There is no evidence in the scientific literature of this compound being used as a precursor for the construction of polycyclic or fused-ring systems. Methodologies exist for creating such complex architectures, including those built upon seven-membered rings, but none specifically report the incorporation of this compound. frontiersin.orgchemistryviews.org

Design and Synthesis of Mechanistically Probing Analogues

No research could be located that details the design or synthesis of mechanistic probes derived from this compound. The strategic placement of fluorine can be used to probe biological mechanisms or reaction pathways due to its unique electronic properties, but this has not been specifically applied or reported for this compound. benthamscience.com

Potential Contributions to Specialized Chemical Sciences

Exploration as a Structural Motif in Medicinal Chemistry Design Principles

The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The 3-Fluoro-3-methylazepane moiety has been specifically utilized as a building block in the development of potent inhibitors for Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that has emerged as a promising target in immuno-oncology. acs.orgnih.govnih.gov

In the context of ligand design, the this compound scaffold offers several advantages for SAR exploration. The introduction of the fluorine atom can alter the local electronic environment and basicity (pKa) of the azepane nitrogen, which can be critical for interactions with biological targets. The methyl group provides a specific steric element that can probe hydrophobic pockets within a binding site.

Conceptual SAR modifications originating from the this compound core could include:

| Modification Position | Potential Impact on Biological Activity |

| Azepane Nitrogen | Altering substituents can modulate basicity, solubility, and interactions with target proteins. |

| Fluorine Atom | Can influence hydrogen bond accepting capacity and metabolic stability at the C3 position. |

| Methyl Group | Provides a vector for exploring hydrophobic interactions and can be replaced with other alkyl groups to probe steric limits. |

The use of this compound in the synthesis of Cbl-b inhibitors highlights its utility in creating molecules with high potency. acs.orgnih.gov These inhibitors are being investigated for their ability to enhance T-cell activation and promote anti-tumor immunity. nih.govumtm.cz

Fluorine substitution is known to exert significant conformational effects on cyclic systems. A single fluorine atom can bias the ring conformation of azepanes, which are typically flexible structures. aablocks.comchemdict.comresearchgate.net This conformational restriction can pre-organize a ligand for optimal binding to its target, potentially increasing affinity and selectivity. The gauche effect between the fluorine atom and adjacent substituents can lead to a preference for specific rotamers.

As a bioisostere, the fluorinated methyl group in this compound can be considered a replacement for other chemical groups. For example, the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, offering a way to modify properties like metabolic stability and hydrogen bonding capacity without drastically altering the molecular size. ccspublishing.org.cnsemanticscholar.orgresearchgate.net The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation. nih.gov

Conceptual Comparison of Bioisosteric Replacements at the C3-Position of Azepane:

| C3-Substituents | Key Physicochemical Properties Influenced |

| -H, -CH3 | Baseline lipophilicity and metabolic profile. |

| -F, -CH3 | Increased metabolic stability, altered pKa of the amine, potential for conformational restriction. |

| -OH, -CH3 | Increased polarity, potential for hydrogen bonding, potential for rapid metabolism. |

Potential in Agrochemical Research and Development

The introduction of fluorine is a prevalent strategy in the design of modern agrochemicals, with over half of recently approved pesticides containing fluorine. researchgate.net Fluorinated compounds often exhibit enhanced biological activity, altered metabolic pathways in plants and pests, and improved physicochemical properties for formulation and application. researchgate.netccspublishing.org.cnnih.govnih.gov

While there is no direct published research on the application of this compound in agrochemicals, its structural motifs suggest potential utility. The azepane core is present in some pesticides, and the strategic placement of fluorine can lead to the development of new active ingredients. wikipedia.org The increased lipophilicity often associated with fluorination can enhance the penetration of the compound through the waxy cuticles of plants or the exoskeletons of insects. nih.gov Furthermore, the enhanced metabolic stability conferred by the C-F bond could lead to more persistent and effective crop protection agents. ccspublishing.org.cn

Implications in Advanced Materials Science

Fluorinated compounds play a crucial role in the development of advanced materials due to the unique properties imparted by the C-F bond, such as high thermal stability, chemical inertness, and low surface energy.

Ionic liquids are salts with low melting points that are finding applications as electrolytes in batteries and other electrochemical devices. Azepane derivatives have been used to synthesize ionic liquids. wikipedia.org The incorporation of fluorine into the cation, as in a derivative of this compound, could potentially enhance the electrochemical stability and ionic conductivity of the resulting ionic liquid. Fluorinated ionic liquids are known for their wide electrochemical windows and thermal stability.

Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases, as well as their excellent performance at a wide range of temperatures. bldpharm.comscispace.commdpi.com While the direct polymerization of this compound is not documented, it could potentially serve as a monomer or an additive in the synthesis of novel fluorinated polymers. The incorporation of the this compound moiety could introduce desirable properties such as increased thermal stability and specific surface characteristics to the resulting polymer.

Role in Chemical Probe Development

The strategic incorporation of fluorine into molecules is a powerful tool in medicinal chemistry for enhancing various properties. rsc.org For a molecule like this compound, its potential role in the development of chemical probes is significant, primarily due to the unique characteristics that the fluorine atom and the azepane scaffold confer. Chemical probes are essential for understanding biological processes, and the specific structural features of this compound could offer advantages in potency, selectivity, and metabolic stability. researchgate.net

The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as its basicity (pKa), lipophilicity, and metabolic stability. nih.govresearchgate.net In the context of a chemical probe, these modifications are critical for improving its performance. For instance, blocking a site of metabolism with fluorine can increase the probe's half-life, allowing for longer-lasting imaging or interaction studies. rsc.org

Furthermore, the azepane ring is a seven-membered saturated heterocycle that is a common motif in a variety of bioactive molecules. nih.govnih.gov Its three-dimensional structure can be exploited to orient substituents in specific vectors to optimize interactions with a biological target. The presence of a methyl group in the 3-position, alongside the fluorine, adds another layer of structural definition and can influence the conformational preferences of the azepane ring. This can lead to a higher affinity and selectivity for the target protein.

One of the most significant potential applications of a fluorinated compound like this compound in chemical probe development is in Positron Emission Tomography (PET) imaging. nih.gov The stable fluorine-19 isotope could be replaced with the positron-emitting fluorine-18 isotope. nih.gov This would enable the non-invasive, quantitative visualization of biological targets in vivo. The development of novel ¹⁸F-labeled small molecule probes is a burgeoning area of research for imaging various diseases, including cancer and neurological disorders. nih.govresearchgate.net

The strategic placement of the fluorine atom in this compound could also serve as a bioisosteric replacement for a hydrogen atom or a hydroxyl group in a known bioactive scaffold. tandfonline.comnih.gov This substitution can lead to improved biological activity by altering the electronic properties of the molecule and introducing favorable interactions with the target, such as hydrogen bonds or dipole interactions. researchgate.net The success of such a bioisosteric replacement is highly dependent on the specific biological target and its environment. nih.gov

To illustrate the potential impact of fluorination on the physicochemical properties of an azepane scaffold for chemical probe development, a hypothetical comparison of related azepane derivatives is presented below. The data demonstrates how the introduction of fluorine and a methyl group can modulate properties that are critical for a chemical probe's efficacy, such as lipophilicity (LogP) and basicity (pKa).

Hypothetical Physicochemical Properties of Azepane Derivatives

| Compound | Structure | Molecular Weight | Calculated LogP | Predicted pKa | Rationale for Property Modulation |

|---|---|---|---|---|---|

| Azepane | C₆H₁₃N | 99.17 | 1.3 | 10.9 | Baseline saturated heterocycle. |

| 3-Methylazepane (B12834610) | C₇H₁₅N | 113.20 | 1.8 | 10.8 | Increased lipophilicity due to the methyl group. |

| 3-Fluoroazepane | C₆H₁₂FN | 117.16 | 1.1 | 9.5 | The electronegative fluorine atom reduces basicity and can decrease lipophilicity. |

The development of synthetic methodologies for the efficient and selective introduction of fluorine into heterocyclic systems is an ongoing challenge in organic chemistry. rsc.orgnih.gov The availability of robust synthetic routes to compounds like this compound would be crucial for its exploration and application in the development of the next generation of chemical probes. scienceopen.com

Advanced Characterization Methodologies for 3 Fluoro 3 Methylazepane Excluding Specific Data

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Multi-nuclear NMR, FT-IR)

High-resolution spectroscopic methods are fundamental for confirming the covalent structure of 3-Fluoro-3-methylazepane. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, in particular, offer detailed insights into the molecular framework.

Multi-nuclear NMR Spectroscopy: This is the most powerful tool for establishing the precise connectivity of atoms. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR: Would reveal the number of distinct proton environments, their integration (ratio), and multiplicity (splitting patterns) due to coupling with adjacent protons and the fluorine atom. Key signals would include those for the methyl group protons and the diastereotopic protons of the azepane ring methylene (B1212753) groups.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the quaternary carbon bonded to the fluorine and methyl groups. The presence of the fluorine atom would cause characteristic splitting of the signals for the adjacent carbon atoms (C-F coupling).

¹⁹F NMR: A crucial experiment that would show a signal confirming the presence of fluorine. Its chemical shift would be indicative of the aliphatic fluorine environment.

2D NMR (COSY, HSQC, HMBC): These experiments are essential to piece together the full structure. COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the azepane ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (2-3 bonds), for instance, between the methyl protons and the quaternary carbon, definitively placing the methyl and fluoro groups at the C3 position.

FT-IR Spectroscopy: While NMR maps the carbon-hydrogen framework, FT-IR provides information about the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be expected to show C-H stretching and bending vibrations for the alkyl portions, a prominent C-N stretching vibration, and a characteristic C-F stretching absorption. The N-H stretching vibration of the secondary amine would also be a key diagnostic peak.

| Technique | Information Provided for this compound | Expected Observations (Illustrative) |

| ¹H NMR | Proton environments, integration, and coupling | Signals for CH₃, CH₂, and NH protons; splitting due to H-H and H-F coupling. |

| ¹³C NMR | Unique carbon environments and C-F coupling | Signals for all ring and methyl carbons; C-F coupling constants for C3 and adjacent carbons. |

| ¹⁹F NMR | Presence and chemical environment of fluorine | A single resonance in the typical range for an aliphatic C-F bond. |

| 2D NMR | Atom-to-atom connectivity | Correlation cross-peaks confirming the azepane ring structure and substituent placement. |

| FT-IR | Presence of specific functional groups | Characteristic absorption bands for N-H, C-N, C-H, and C-F bonds. |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact elemental composition of a molecule. mdpi.comresearchgate.net Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

This precision allows for the calculation of a unique molecular formula. For this compound (C₇H₁₄FN), HRMS would distinguish its exact mass from other isomeric compounds or those with very similar nominal masses. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. mdpi.comresearchgate.net The instrument would detect the protonated molecule [M+H]⁺, and the measured mass would be compared against the theoretical exact mass calculated for the formula C₇H₁₅FN⁺, providing unequivocal confirmation.

| Parameter | Description |

| Ionization Technique | Electrospray Ionization (ESI) is typically used for polar molecules containing heteroatoms. |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap analyzers provide the necessary high resolution. |

| Measured Value | The exact mass of the protonated molecular ion [M+H]⁺. |

| Outcome | Unambiguous determination of the elemental formula (C₇H₁₄FN). |

Chromatographic and Electrophoretic Methods for Purity and Isomer Separation

Chromatographic techniques are vital for assessing the purity of this compound and for separating potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a non-volatile compound. A sample is passed through a column packed with a stationary phase, and separation occurs based on differential partitioning between the mobile and stationary phases. By using a suitable column (e.g., C18) and mobile phase, a single sharp peak corresponding to this compound would indicate high purity. The presence of other peaks would signify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. mdpi.comresearchgate.net The sample is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The separated components are then directly analyzed by a mass spectrometer. GC-MS is highly effective for identifying and quantifying volatile impurities.

Supercritical Fluid Chromatography (SFC): SFC is particularly powerful for separating chiral compounds (enantiomers). Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers (R and S). Using a chiral stationary phase, SFC can separate these two enantiomers, allowing for the determination of enantiomeric excess (ee) or confirming if the sample is a racemic mixture.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net This technique is employed when a suitable single crystal of the compound (or a salt derivative, such as the hydrochloride) can be grown.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed 3D electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, providing definitive proof of atomic connectivity, bond lengths, bond angles, and both relative and absolute stereochemistry. For this compound, an X-ray crystal structure would irrefutably confirm the azepane ring conformation and the configuration (R or S) at the C3 chiral center. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes FT-IR and Raman spectroscopy, probes the vibrational modes of a molecule. As mentioned in section 8.1, FT-IR is excellent for identifying polar functional groups. Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the key functional groups and their expected vibrational signatures are:

N-H group: A characteristic stretching vibration in the FT-IR spectrum.

C-N bond: A stretching vibration observable in the fingerprint region.

C-F bond: A strong, characteristic stretching absorption in the FT-IR spectrum, typically in the 1000-1400 cm⁻¹ region.

Aliphatic C-H bonds: Multiple stretching and bending vibrations are expected for the methyl and methylene groups throughout the structure.

Future Research Directions and Emerging Challenges in 3 Fluoro 3 Methylazepane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern organic chemistry. Future research in the synthesis of 3-fluoro-3-methylazepane will likely focus on moving away from traditional, multi-step procedures that often generate significant waste.

Key Research Thrusts:

Catalytic C-H Fluorination: Direct, late-stage C-H fluorination of a pre-formed 3-methylazepane (B12834610) scaffold represents a highly atom-economical approach. Research into selective and robust catalysts, potentially based on transition metals or photoredox systems, will be crucial.

Ring-Expansion Strategies: Investigating novel ring-expansion reactions from more readily available substituted piperidines could provide a more convergent and sustainable route to the azepane core.

Bio-catalytic Methods: The use of enzymes for key transformations, such as asymmetric reduction or fluorination, could offer a greener alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity.

Renewable Starting Materials: Exploration of synthetic pathways that utilize starting materials derived from renewable feedstocks will be a long-term goal for enhancing the sustainability of this compound production.

A comparative analysis of current and potential future synthetic strategies is presented in the table below.

| Synthetic Strategy | Current Approach (Example) | Future Sustainable Approach | Potential Advantages |

| Fluorination | Multi-step synthesis involving a nucleophilic fluorinating agent. | Direct C-H fluorination of a 3-methylazepane precursor. | Reduced step count, less waste. |

| Ring Formation | Classical cyclization methods. | Catalytic ring-expansion from piperidine (B6355638) derivatives. | Improved convergency and atom economy. |

| Stereocontrol | Chiral resolution or asymmetric synthesis with stoichiometric reagents. | Biocatalytic desymmetrization or kinetic resolution. | Milder reaction conditions, higher enantioselectivity. |

Exploration of Novel Reactivity and Unconventional Bond Formations

The unique electronic properties conferred by the fluorine atom at the tertiary carbon center of this compound can be exploited to uncover novel reactivity patterns and forge unconventional chemical bonds.

Areas for Exploration:

Fluorine as a Directing Group: Investigating the role of the fluorine atom in directing C-H functionalization at other positions on the azepane ring could lead to new strategies for derivatization.

Radical-Mediated Reactions: The stability of α-fluoro radicals could be leveraged in radical-based reactions to introduce new functional groups at the C3 position or adjacent carbons.

Ring-Opening and Rearrangement Chemistry: Under specific conditions, the strained seven-membered ring could undergo novel ring-opening or rearrangement reactions, providing access to unique molecular scaffolds. For instance, the reaction of pyrano[3,2-c]quinoline-3-carbonitriles with various nucleophiles has been shown to lead to a diversity of annulated products, suggesting that similar ring-opening and recyclization strategies could be applied to azepane systems researchgate.net.

Advances in Chemo-, Regio-, and Stereoselective Functionalization

To fully explore the chemical space around the this compound core, the development of highly selective functionalization methods is essential. Directing-group strategies and advanced catalytic systems will play a pivotal role in achieving this.

Key Challenges and Opportunities:

Regiocontrolled C-H Functionalization: The development of methods to selectively functionalize specific C-H bonds of the azepane ring is a significant challenge. This would allow for the late-stage modification of complex molecules, a valuable tool in drug discovery. Methodologies for the regioselective functionalization of other heterocyclic systems, such as quinolines, through C-H activation could serve as a blueprint for developing similar strategies for azepanes mdpi.com.

Diastereoselective Reactions: For derivatives of this compound that are chiral, controlling the diastereoselectivity of reactions at other stereocenters is crucial. This will require the development of new chiral catalysts and reagents.

Chemoselective Transformations: In the presence of other functional groups, achieving selective modification of the azepane ring without affecting other parts of the molecule is a key consideration for the synthesis of complex drug candidates.

The table below outlines potential strategies for the selective functionalization of the this compound scaffold.

| Functionalization Type | Target Position | Potential Strategy | Rationale |

| Regioselective | C2 or C7 | Directed metalation-trapping. | A removable directing group on the nitrogen could facilitate selective deprotonation and subsequent electrophilic quench. |

| Stereoselective | C4 or C5 | Chiral phase-transfer catalysis. | Can induce asymmetry in reactions on the flexible azepane ring. |

| Chemoselective | N-H | Orthogonal protection-deprotection schemes. | Allows for selective modification of the nitrogen atom in the presence of other reactive functionalities. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers numerous advantages for the synthesis and derivatization of this compound, including improved safety, reproducibility, and the ability to rapidly generate libraries of compounds.

Future Implementations:

Flow-Based Synthesis of the Azepane Core: Developing a continuous flow process for the key ring-forming or fluorination steps could enhance the safety and scalability of the synthesis. Flow chemistry is particularly well-suited for handling hazardous reagents and exothermic reactions nih.govnih.govjst.org.in. A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid using flow conditions highlights the potential for efficient and sustainable construction of heterocyclic rings rsc.org.

Automated Library Synthesis: Coupling flow reactors with automated purification and analysis systems would enable the high-throughput synthesis of diverse libraries of this compound derivatives for biological screening. Automated synthesis has been successfully applied to the production of complex molecules like 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) nih.govresearchgate.net and 6-[18F]Fluoro-L-DOPA nih.gov, demonstrating the feasibility of this approach for complex heterocyclic compounds.

Real-Time Reaction Optimization: The integration of in-line analytical techniques (e.g., IR, NMR) into flow systems would allow for real-time monitoring and optimization of reaction conditions, leading to improved yields and purity.

Computational Design of Novel Azepane Derivatives with Targeted Properties

In silico methods are becoming increasingly powerful tools in drug discovery and materials science. Computational chemistry can guide the design of novel this compound derivatives with specific, pre-defined properties.

Applications of Computational Chemistry:

Structure-Based Drug Design: Using the crystal structures of target proteins, computational docking studies can predict the binding modes of this compound derivatives, enabling the design of more potent and selective inhibitors.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetic profiles.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide insights into the reactivity and electronic structure of this compound, aiding in the design of new reactions and the prediction of spectroscopic properties.

Addressing Scalability and Process Optimization Challenges for Industrial Applications

For any promising this compound-containing compound to be translated into a commercial product, the synthesis must be scalable, cost-effective, and robust.

Key Industrial Considerations:

Process Safety: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is essential for safe scale-up.

Impurity Profiling and Control: Identifying and controlling the formation of impurities is a crucial aspect of process development to ensure the final product meets regulatory standards.

Crystallization and Polymorph Control: For solid final products, developing robust crystallization processes to control the particle size, morphology, and polymorphic form is essential for consistent product quality and performance. A patent for pyrazol-4-yl-heterocyclyl-carboxamide compounds, which includes azepane derivatives, indicates the industrial interest in this class of compounds and the necessity of scalable synthetic routes google.com.

Q & A

Basic Question: What synthetic strategies are recommended for producing 3-Fluoro-3-methylazepane with high enantiomeric purity?

Methodological Answer:

The synthesis of this compound typically involves ring-closing strategies or nucleophilic fluorination. For enantiomeric purity, consider using chiral auxiliaries or asymmetric catalysis. For example:

- Step 1: Start with a precursor like 3-methylazepane and employ fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to minimize side reactions.

- Step 2: Use chiral catalysts (e.g., Jacobsen’s Mn(salen) complexes) during ring-closure to induce asymmetry .

- Step 3: Confirm purity via chiral HPLC (e.g., Chiralpak® columns) and compare retention times with racemic standards.

Key Data:

| Parameter | Value/Technique |

|---|---|

| Fluorination Yield | 65–75% (optimized with DMF solvent) |

| Enantiomeric Excess | >90% (via asymmetric catalysis) |

Advanced Question: How can computational modeling resolve contradictory data on the conformational flexibility of this compound in receptor binding studies?

Methodological Answer:

Conflicting NMR and X-ray crystallography data on conformational dynamics can be addressed through:

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to map energy barriers between chair and boat conformations.